Thione vs. Oxo: Hydrogen-Bond Acceptor Strength and Dipole Moment
The replacement of the thione sulfur in the target compound (C=S bond length ~1.68 Å; C=S bond dipole moment ~2.9 D) with oxygen in the analog 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one (C=O bond length ~1.22 Å; C=O bond dipole moment ~2.3 D) results in fundamentally different hydrogen-bond acceptor geometry and strength. The thione sulfur exhibits a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen), a longer C=S bond, and a distinct angular preference for H-bond interactions, which alters ligand–protein recognition patterns. In related triazole systems, the thione form has been shown by DFT calculations at the B3LYP/6-311++G(d,p) level to be energetically more stable than the thiol tautomer by 11–13 kcal/mol in the gas phase [1], and this tautomeric preference locks the compound into a single dominant H-bond donor/acceptor state that the oxo-analog does not share.
| Evidence Dimension | C=S vs. C=O bond properties and tautomeric energy preference |
|---|---|
| Target Compound Data | C=S bond: ~1.68 Å; thione tautomer favored over thiol by 11–13 kcal/mol (DFT, gas phase) |
| Comparator Or Baseline | 6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one (CAS 116056-07-6): C=O bond ~1.22 Å; no thione-thiol tautomerism |
| Quantified Difference | C=S bond is ~0.46 Å longer than C=O; sulfur van der Waals radius 0.28 Å larger; distinct H-bond angular geometry |
| Conditions | DFT calculation at B3LYP/6-311++G(d,p) level in gas phase for tautomeric energy; structural parameters from X-ray crystallography of related 1,2,4-triazole-3-thiones |
Why This Matters
The distinct hydrogen-bonding geometry and tautomeric lock of the thione form directly influence ligand–target binding, meaning that the oxo-analog cannot serve as a bioisosteric replacement in structure–activity relationship studies.
- [1] Bespalov, A. et al. On the possibility for synthesizing dihydrotriazolothiadiazoles by condensation of 4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones with aromatic aldehydes. Russian Journal of Organic Chemistry, 2016, 52, 421–428. (Reports thione tautomer more stable than thiol by 11–13 kcal/mol.) View Source
